(1-Cyclopropylethyl)hydrazine
Overview
Description
(1-Cyclopropylethyl)hydrazine is an organic compound with the molecular formula C5H12N2. . The compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)hydrazine typically involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Primary amines and reduced derivatives.
Substitution: Hydrazones and substituted hydrazine derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Cyclopropylmethylhydrazine: Similar in structure but with a methyl group instead of an ethyl group.
Cyclopropylhydrazine: Lacks the ethyl chain, making it less complex.
Ethylhydrazine: Lacks the cyclopropyl group, resulting in different chemical properties
Uniqueness: (1-Cyclopropylethyl)hydrazine is unique due to the presence of both a cyclopropyl group and an ethyl chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropylethylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-4(7-6)5-2-3-5/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMOTEMIMFOLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602643 | |
Record name | (1-Cyclopropylethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016511-83-3 | |
Record name | (1-Cyclopropylethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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